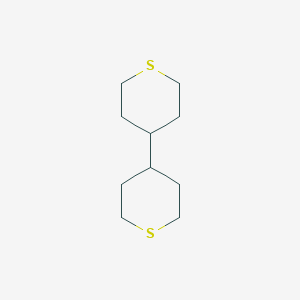
4,4'-bis(tetrahydro-2H-thiopyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(tetrahydrothiopyran) is a sulfur-containing heterocyclic compound with the molecular formula C10H18S2 and a molecular weight of 202.4 g/mol. This compound is characterized by two tetrahydrothiopyran rings connected at the 4-position, making it a unique structure in the realm of sulfur heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(tetrahydrothiopyran) typically involves the reaction of tetrahydrothiopyran-4-one with appropriate reagents under controlled conditions. One common method includes the use of triethyl phosphite in refluxing toluene . Another approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .
Industrial Production Methods
Industrial production methods for 4,4’-Bis(tetrahydrothiopyran) are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(tetrahydrothiopyran) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thiopyran structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original thiopyran structure.
Substitution: Various substituted thiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(tetrahydrothiopyran) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(tetrahydrothiopyran) involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiopyran-4-one: A precursor in the synthesis of 4,4’-Bis(tetrahydrothiopyran).
Tetrahydrothiopyran-4-ol: Another sulfur-containing heterocycle with different functional groups.
Uniqueness
4,4’-Bis(tetrahydrothiopyran) is unique due to its dual tetrahydrothiopyran rings connected at the 4-position, which imparts distinct chemical and physical properties compared to other sulfur heterocycles. This unique structure allows for specific interactions and applications that are not possible with simpler thiopyran derivatives.
Eigenschaften
Molekularformel |
C10H18S2 |
|---|---|
Molekulargewicht |
202.4g/mol |
IUPAC-Name |
4-(thian-4-yl)thiane |
InChI |
InChI=1S/C10H18S2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h9-10H,1-8H2 |
InChI-Schlüssel |
VBVJSLQCUDKDQS-UHFFFAOYSA-N |
SMILES |
C1CSCCC1C2CCSCC2 |
Kanonische SMILES |
C1CSCCC1C2CCSCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















